molecular formula C30H44O3 B13077576 KadcoccineacidH

KadcoccineacidH

Cat. No.: B13077576
M. Wt: 452.7 g/mol
InChI Key: MYJZULRZDSHOPG-YPQAZMQZSA-N
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Description

KadcoccineacidH is a naturally occurring compound isolated from the roots of the plant Kadsura coccinea. This compound belongs to the Schisandraceae family and has been traditionally used in various medicinal applications. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KadcoccineacidH has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.

    Industry: Utilized in the development of natural health products and supplements .

Mechanism of Action

KadcoccineacidH exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

KadcoccineacidH is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

MYJZULRZDSHOPG-YPQAZMQZSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C

Canonical SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C

Origin of Product

United States

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